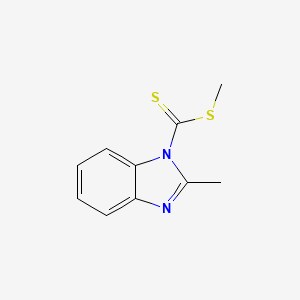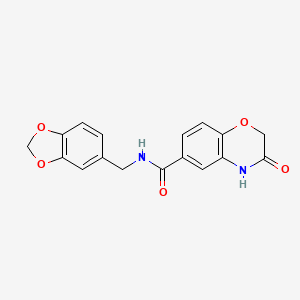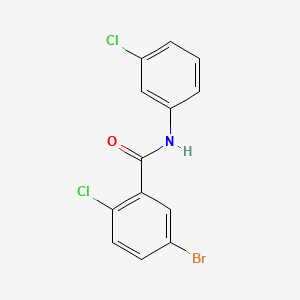
5-bromo-2-chloro-N-(3-chlorophenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-2-chloro-N-(3-chlorophenyl)benzamide, also known as BCCB, is a synthetic compound that belongs to the class of benzamides. BCCB has been widely used in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 5-bromo-2-chloro-N-(3-chlorophenyl)benzamide is not fully understood. It is believed to work by inhibiting the activity of certain enzymes and proteins in the body. 5-bromo-2-chloro-N-(3-chlorophenyl)benzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a role in inflammation. 5-bromo-2-chloro-N-(3-chlorophenyl)benzamide has also been shown to inhibit the activity of certain proteins that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
5-bromo-2-chloro-N-(3-chlorophenyl)benzamide has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation in the body, which can help to alleviate pain and swelling. 5-bromo-2-chloro-N-(3-chlorophenyl)benzamide has also been shown to inhibit the growth and proliferation of cancer cells, which can help to slow down the progression of cancer. Additionally, 5-bromo-2-chloro-N-(3-chlorophenyl)benzamide has been shown to have anti-microbial properties, which can help to prevent the growth of bacteria and other microorganisms.
Vorteile Und Einschränkungen Für Laborexperimente
5-bromo-2-chloro-N-(3-chlorophenyl)benzamide has several advantages for lab experiments. It is readily available and can be synthesized easily. Additionally, it has been well-studied and its potential therapeutic applications have been widely documented. However, there are also limitations to using 5-bromo-2-chloro-N-(3-chlorophenyl)benzamide in lab experiments. It has been shown to have low solubility in water, which can make it difficult to work with in certain experiments. Additionally, the mechanism of action of 5-bromo-2-chloro-N-(3-chlorophenyl)benzamide is not fully understood, which can make it difficult to interpret the results of certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 5-bromo-2-chloro-N-(3-chlorophenyl)benzamide. One potential direction is to further investigate its potential use in the treatment of cancer. 5-bromo-2-chloro-N-(3-chlorophenyl)benzamide has been shown to inhibit the growth and proliferation of cancer cells, and further research could help to identify its potential as a cancer therapy. Another potential direction is to investigate its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 5-bromo-2-chloro-N-(3-chlorophenyl)benzamide has been shown to have anti-inflammatory properties, which could help to reduce inflammation in the brain and slow down the progression of these diseases. Finally, future research could focus on improving the solubility of 5-bromo-2-chloro-N-(3-chlorophenyl)benzamide in water, which could make it easier to work with in certain experiments.
Synthesemethoden
5-bromo-2-chloro-N-(3-chlorophenyl)benzamide can be synthesized by reacting 3-chlorobenzoic acid with thionyl chloride to form 3-chlorobenzoyl chloride, which is then reacted with 5-bromo-2-chloroaniline to form 5-bromo-2-chloro-N-(3-chlorophenyl)benzamide. The synthesis method of 5-bromo-2-chloro-N-(3-chlorophenyl)benzamide has been well-established, and it is readily available for scientific research purposes.
Wissenschaftliche Forschungsanwendungen
5-bromo-2-chloro-N-(3-chlorophenyl)benzamide has been widely used in scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. 5-bromo-2-chloro-N-(3-chlorophenyl)benzamide has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
IUPAC Name |
5-bromo-2-chloro-N-(3-chlorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrCl2NO/c14-8-4-5-12(16)11(6-8)13(18)17-10-3-1-2-9(15)7-10/h1-7H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAVFKQYHIZDAQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C2=C(C=CC(=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrCl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-chloro-N-(3-chlorophenyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(4-tert-butylphenyl)ethyl]pentanedioic acid](/img/structure/B5726203.png)
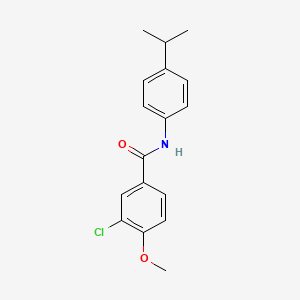
![N-[4-(dimethylamino)phenyl]-2-methylpropanamide](/img/structure/B5726209.png)



![2-[benzyl(2-fluorobenzyl)amino]ethanol](/img/structure/B5726242.png)
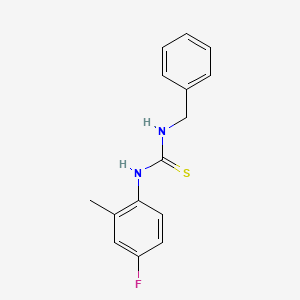
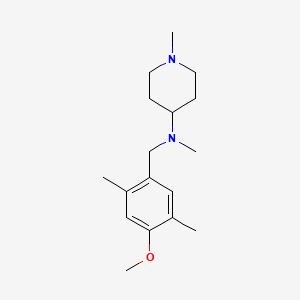
![3-({[(2-bromophenyl)amino]carbonyl}amino)benzoic acid](/img/structure/B5726272.png)
![2,3-dichloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B5726280.png)
![N~1~-benzyl-N~1~,N~2~-dimethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5726297.png)
